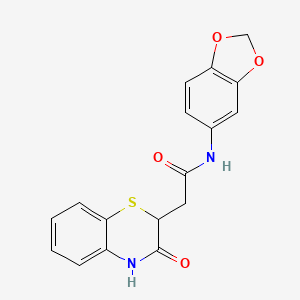

N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 3-hydroxy-1,4-benzothiazine ring. The 1,4-benzothiazine core, substituted with a hydroxyl group at position 3, introduces hydrogen-bonding capabilities and structural rigidity. This compound is structurally distinct from related derivatives due to the combination of a benzodioxole and a hydroxylated benzothiazine, which may enhance its solubility and biological activity compared to non-hydroxylated analogs .

Synthetic routes for similar compounds involve condensation reactions between substituted benzoyl chlorides or benzoic acids with amino alcohols, followed by cyclization and functionalization steps . Characterization typically employs spectroscopic techniques (1H/13C NMR, IR, mass spectrometry) and X-ray crystallography for structural validation .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-16(18-10-5-6-12-13(7-10)23-9-22-12)8-15-17(21)19-11-3-1-2-4-14(11)24-15/h1-7,15H,8-9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFJEMMHIQZFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

Formation of the Benzothiazine Ring: The benzothiazine ring is synthesized from 2-aminothiophenol and chloroacetic acid, followed by cyclization.

Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazine intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzothiazine ring can be oxidized to form a ketone.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using AlCl₃ (Aluminum chloride) as a catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzothiazine rings can interact with active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure can be compared to analogs with modifications in the benzothiazine ring, substituents, or linker groups. Key comparisons include:

Key Observations:

- 3-Hydroxy vs. In contrast, 3-oxo analogs (e.g., from ) exhibit confirmed antifungal activity, suggesting the hydroxyl group’s role warrants further study .

- Benzothiazine vs. Benzoxazine/Oxadiazole : Replacing benzoxazine () or oxadiazole () with benzothiazine alters electronic properties and ring strain, which could influence metabolic stability or bioactivity.

- Acetamide Linker vs.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological mechanisms, and activity data associated with this compound.

Synthesis

The synthesis of this compound involves several chemical reactions. The starting materials include benzodioxole derivatives and benzothiazine structures. The synthetic pathway typically includes:

- Formation of Benzodioxole Derivative : Using piperonal and appropriate acylating agents.

- Benzothiazine Modification : Hydroxylation at the 3-position to enhance biological activity.

- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to form the final amide product.

Antidiabetic Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties. In vitro assays demonstrated that compounds similar to this compound effectively inhibit α-amylase, an enzyme involved in carbohydrate digestion.

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| IIa | 0.85 | IC50 > 150 µM |

| IIc | 0.68 | IC50 > 150 µM |

These results suggest a selective action against diabetic pathways while sparing normal cellular functions, indicating a favorable safety profile .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines showed significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 26 |

| MDA-MB-231 (Breast) | 65 |

Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio, enhancing the pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Case Studies

In vivo studies using diabetic mouse models demonstrated that treatment with this compound resulted in improved glycemic control and reduced body weight without significant side effects.

Example Case Study:

A study involving streptozotocin-induced diabetic mice showed that administration of the compound led to:

- Reduction in Blood Glucose Levels : Statistically significant decrease compared to control.

- Weight Management : Mice maintained weight stability during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.